2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile

Catalog No.
S7873393
CAS No.
M.F
C14H18N4
M. Wt
242.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-...

Product Name

2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile

IUPAC Name

2-[4-(cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile

Molecular Formula

C14H18N4

Molecular Weight

242.32 g/mol

InChI

InChI=1S/C14H18N4/c15-10-13-3-4-16-14(9-13)18-7-5-17(6-8-18)11-12-1-2-12/h3-4,9,12H,1-2,5-8,11H2

InChI Key

UUMFIJVCRZVXLU-UHFFFAOYSA-N

SMILES

C1CC1CN2CCN(CC2)C3=NC=CC(=C3)C#N

Canonical SMILES

C1CC1CN2CCN(CC2)C3=NC=CC(=C3)C#N
2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile is a chemical compound that belongs to the piperazine class of substances. It is a yellow solid that is soluble in water and organic solvents. It is commonly used as a starting material in the synthesis of various medications, particularly in the treatment of neurological disorders. The molecular formula for this compound is C15H18N4 and it has a molecular weight of 262.332 g/mol.
The melting point of 2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile is 209-210°C while its boiling point is 492.5°C. It is a highly crystalline compound that is stable under normal conditions. It exhibits a characteristic yellow color and shows moderate solubility in polar solvents such as water and methanol. Its chemical structure is characterized by a pyridine ring joined to a piperazine ring by a carbon-carbon bond. The cyclopropylmethyl group is attached to the nitrogen atom of the piperazine ring, while the carbonitrile group is attached to the pyridine ring.
The synthesis of 2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile involves the reaction of 4-chloro-2-cyanopyridine with cyclopropylmethylpiperazine in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution of the chloro group by the piperazine ring, followed by elimination of the hydrogen chloride molecule to form the carbonitrile group. The product is then purified by recrystallization and characterized by various spectral techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy.
The analytical methods used for the analysis of 2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile include various chromatographic techniques such as high-performance liquid chromatography (HPLC), gas chromatography (GC), and thin-layer chromatography (TLC). These methods are used to separate the various components of the mixture and isolate the desired compound. Spectroscopic methods such as NMR and IR are used to determine the purity and identity of the compound.
The biological properties of 2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile have been investigated in various studies. It has been found to have potential as a central nervous system (CNS) depressant and analgesic agent. It has also been shown to exhibit anticonvulsant activity and is under investigation as a potential treatment for epileptic seizures.
The safety and toxicity of 2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile have been evaluated in animal studies. It has been observed to be well-tolerated at low doses, with no significant adverse effects on behavior, body weight, or organ function. However, at high doses, it has been shown to cause CNS depression, respiratory distress, and cardiovascular toxicity.
2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile has several applications in scientific experiments. It is commonly used as a starting material in the synthesis of various drugs and active pharmaceutical ingredients (APIs). It is also used as a building block for the synthesis of other piperazine-based compounds.
The current state of research on 2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile is focused on its potential use as a CNS depressant and analgesic agent. Several studies have been conducted to evaluate its anticonvulsant and anti-inflammatory properties. However, more research is needed to fully understand its pharmacological properties and potential applications.
2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile has potential implications in various fields of research and industry. It may be useful as a therapeutic agent for the treatment of epilepsy and other CNS disorders. It may also have applications in the development of new drugs for the treatment of pain and inflammation.
One of the limitations of 2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile is its limited solubility in water, which may affect its bioavailability. Future research should focus on developing new formulations of the compound that improve its solubility and pharmacokinetic properties. Another area for future research is the development of new synthetic routes for the compound that are more efficient and cost-effective. Furthermore, in-depth studies on the mechanism of action and possible side effects of the compound are required to enable the safe application of this chemical compound.
1. Development of novel drug delivery systems to improve aqueous solubility and bioavailability.
2. Exploration of its mechanism of action to identify potential targets such as ion channels and receptors.
3. Development of more efficient synthetic routes to reduce the cost of production.
4. Evaluation of its potential use in combination therapy for the treatment of neurological conditions.
5. Investigation of its anti-inflammatory properties for the treatment of chronic pain.
6. Assessment of its efficacy as anticancer agents.
7. Determination of any potential adverse side effects or toxicity of the compound.
8. Exploration of the compound’s potential in the emerging field of drug-repurposing.
9. Characterization of the compound’s interactions with biological membranes.
10. Study of the metabolism and excretion of the compound to establish its safety.

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Exact Mass

242.153146591 g/mol

Monoisotopic Mass

242.153146591 g/mol

Heavy Atom Count

18

Dates

Last modified: 01-05-2024

Explore Compound Types